molecular formula C25H11NO5 B13130805 18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 70654-96-5

18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B13130805
CAS No.: 70654-96-5
M. Wt: 405.4 g/mol
InChI Key: CKXUJYSENMCNSX-UHFFFAOYSA-N
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Description

The compound 18-methyl-7-oxa-18-azaheptacyclo[14.6.2.2²,⁵.0³,¹².0⁴,⁹.0¹³,²³.0²⁰,²⁴]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone (IUPAC name: C.I. Pigment Red 179) is a structurally complex heterocyclic molecule characterized by a fused heptacyclic core with methyl and oxygen/nitrogen substitutions. Its molecular formula is C₂₆H₁₄N₂O₄, with a molecular weight of 418.4 g/mol . This compound is primarily utilized as a high-stability pigment in industrial applications due to its robust aromatic framework and electron-deficient tetrone groups, which contribute to its vivid color and resistance to degradation .

Properties

IUPAC Name

18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H11NO5/c1-26-22(27)14-6-2-10-12-4-8-16-21-17(25(30)31-24(16)29)9-5-13(19(12)21)11-3-7-15(23(26)28)20(14)18(10)11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXUJYSENMCNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H11NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318741
Record name 9-Methyl-1H-[2]benzopyrano[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(9H)-tetrone
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Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70654-96-5
Record name 1H-2-Benzopyrano[6′,5′,4′:10,5,6]anthra[2,1,9-def]isoquinoline-1,3,8,10(9H)-tetrone, 9-methyl-
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Record name 9-Methyl-1H-[2]benzopyrano[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(9H)-tetrone
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Record name 1H-2-Benzopyrano[6',5',4':10,5,6]anthra[2,1,9-def]isoquinoline-1,3,8,10(9H)-tetrone, 9-methyl
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Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues and their properties:

Compound/Substituent Molecular Formula MW (g/mol) Substituent Type Key Properties/Activities References
18-methyl (C.I. Pigment Red 179) C₂₆H₁₄N₂O₄ 418.4 Methyl High thermal/chemical stability; industrial pigment
7-Phenyl derivative C₃₀H₁₄N₂O₄ 466.4 Phenyl Enhanced π-conjugation; potential modulator of electronic properties
Bis(2-phenylethyl) derivative C₄₀H₂₆N₂O₄ 598.66 Phenylethyl High purity (>97%); possible bioactivity due to aromatic substituents
Bis[3-(dimethylamino)propyl] derivative Not specified ~600 (estimated) Dimethylaminopropyl Moderate HIF-1α/STAT3 inhibition (IC₅₀: 3–4.5 µM)
HepPTC (Heptyl chains) Not specified 586.28 Heptyl Increased lipophilicity (XLogP3: ~5.1); 12 rotatable bonds; drug-likeness candidate
Dipyridinyl derivative C₃₄H₂₀N₄O₄ 544.5 Pyridinyl High topological polar surface area (101 Ų); strong hydrogen-bonding capacity
C.I. Pigment Red 149 (Bis-3,5-dimethylphenyl) C₄₀H₂₆N₂O₄ 598.64 Dimethylphenyl FDA-approved food-contact polymer colorant; enhanced lightfastness

Structural and Functional Insights

  • Methyl vs. Phenyl Substituents : The 18-methyl derivative (target compound) exhibits superior stability compared to its 7-phenyl analogue (466.4 g/mol), which has extended π-conjugation but reduced solubility due to the bulky phenyl group .
  • Alkyl Chain Effects : HepPTC, with heptyl chains, has a molecular weight of 586.28 g/mol and increased lipophilicity (XLogP3: ~5.1), making it a candidate for membrane-permeable therapeutics. Its 12 rotatable bonds suggest conformational flexibility, contrasting with the rigid pigment derivatives .
  • Pyridinyl Substituents : The dipyridinyl derivative (544.5 g/mol) features a high topological polar surface area (101 Ų), enhancing solubility and hydrogen-bonding interactions, which may favor pharmaceutical applications over industrial uses .

Application-Specific Comparisons

  • Pigment Applications : The methyl (target) and dimethylphenyl (C.I. Pigment Red 149) derivatives are preferred in industrial settings due to their stability and lightfastness. The dimethylphenyl variant’s larger substituents further improve resistance to UV degradation .
  • Their inhibitory activities against HIF-1α and STAT3 suggest utility in cancer therapy, though optimization for potency is required .

Biological Activity

The compound 18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic molecule characterized by its intricate polycyclic structure and heteroatoms. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure

The compound features a unique arrangement of rings and functional groups that contribute to its biological activity. Its IUPAC name reflects its complex structure:

PropertyDescription
IUPAC Name 18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
CAS Number 70654-96-5
Molecular Formula C25H11N1O5

Physical Properties

The compound's physical properties such as solubility and melting point are crucial for understanding its behavior in biological systems but are not extensively documented in the available literature.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It can bind to specific enzymes and receptors within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Protein-Ligand Interactions : Its structure allows it to form stable complexes with proteins, influencing their function.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various bacterial strains through enzyme inhibition mechanisms.

Case Studies

Several case studies have explored the effects of this compound:

  • Study 1 : A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation in vitro.
  • Study 2 : Another research indicated its potential as an antimicrobial agent against resistant strains of bacteria.

Synthesis Methods

The synthesis of this compound involves multiple steps that include:

  • Cyclization Reactions : These reactions form the heptacyclic core structure.
  • Functional Group Modifications : Subsequent steps introduce the methyl, oxa, and aza groups.

Synthetic Route Overview

A typical synthetic route may include:

  • Starting materials: Precursors with suitable functional groups.
  • Reagents: Strong oxidizing agents for various modifications.
StepDescription
1Cyclization to form the heptacyclic structure
2Introduction of methyl and heteroatoms (O and N)
3Purification and characterization

Scientific Research

The unique properties of this compound make it valuable for:

  • Model Studies : Used as a model for understanding heptacyclic structures in biological systems.
  • Drug Development : Potential lead compound for new therapeutic agents targeting specific diseases.

Industrial Applications

In industrial settings:

  • It serves as a precursor for synthesizing advanced materials due to its complex structure.

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